
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) is a coordination compound belonging to the class of metal β-diketonates. This compound is known for its volatility due to its specific chelate structure, which allows it to transfer into the gas phase without decomposition at relatively low temperatures. This property makes it a convenient precursor for materials based on cerium oxide, especially in processes like metal-organic chemical vapor deposition (MOCVD) and related gas-phase technologies .
Preparation Methods
The synthesis of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) typically involves the direct interaction of cerium salt heptahydrate (such as cerium chloride or cerium nitrate) with the sodium salt of the β-diketonate or β-diketone. This reaction is followed by an increase in pH using sodium hydroxide in an aqueous-alcohol solution . The compound can be purified either by recrystallization from toluene or by sublimation .
Chemical Reactions Analysis
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of cerium.
Substitution: The β-diketonate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The major products formed from these reactions are typically cerium oxide or other cerium-based compounds .
Scientific Research Applications
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of cerium oxide and other cerium-based materials.
Biology: The compound’s ability to form stable complexes makes it useful in various biological studies.
Industry: It is used in the production of coatings and thin films through processes like MOCVD.
Mechanism of Action
The mechanism by which Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) exerts its effects is primarily through its ability to form stable complexes with various ligands. This stability is due to the chelate structure of the β-diketonate ligands, which allows the compound to transfer into the gas phase without decomposition. The molecular targets and pathways involved include the formation of cerium oxide and other cerium-based materials through oxidation and other chemical reactions .
Comparison with Similar Compounds
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) can be compared with other similar compounds, such as:
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is also used as a precursor in MOCVD processes and has similar volatility and stability properties.
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV): Another similar compound with comparable applications in the production of thin films and coatings.
The uniqueness of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) lies in its specific use as a precursor for cerium oxide-based materials, which have distinct properties and applications compared to materials derived from other metal β-diketonates .
Properties
Molecular Formula |
C22H40CeO4 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
cerium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
InChI Key |
NJUIMVOMXFXJTM-ATMONBRVSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ce] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















